molecular formula C13H11ClO2 B6380820 2-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% CAS No. 1261990-19-5

2-Chloro-5-(4-hydroxymethylphenyl)phenol, 95%

Cat. No. B6380820
CAS RN: 1261990-19-5
M. Wt: 234.68 g/mol
InChI Key: PZBVOAVPUVTPQV-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% (2C5HMPP95) is a colorless, crystalline solid that has a melting point of 110-112°C and a boiling point of 185-187°C. It is a versatile compound with a wide range of applications in the laboratory and in industry. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, as an antioxidant in food and pharmaceuticals, and as an intermediate in the manufacture of a variety of products.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% depends on its application. As a reagent in organic synthesis, it acts as a nucleophile and reacts with electrophiles to form carbon-carbon bonds. As a catalyst in polymerization reactions, it acts as a Lewis acid and promotes the formation of polymers. As an antioxidant, it scavenges free radicals, preventing them from damaging cellular components. As an intermediate in the manufacture of a variety of products, it acts as a precursor for the synthesis of the desired product.
Biochemical and Physiological Effects
2-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% is not known to have any direct biochemical or physiological effects. However, it is used as a reagent in the synthesis of a variety of organic compounds, some of which may have physiological effects.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is stable, non-toxic, and relatively inexpensive. It is also soluble in organic solvents, making it easy to work with. However, it is also sensitive to light and air, and can be easily oxidized.

Future Directions

The future of 2-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% is bright, with potential applications in a variety of fields. It could be used as a reagent in the synthesis of more complex organic molecules, in the manufacture of polymers, and in the development of metal complexes for catalysis and fluorescent probes. It could also be used in the development of new antioxidants, and as an intermediate in the manufacture of a variety of products. Finally, it could be used in the development of new pharmaceuticals and other products.

Synthesis Methods

2-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% can be synthesized from 4-hydroxybenzaldehyde and chloroacetic acid in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere at temperatures ranging from 80-100°C. The product is purified by recrystallization from ethanol or methanol.

Scientific Research Applications

2-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of a variety of organic compounds, including polymers, dyes, and pharmaceuticals. It is also used as a catalyst in polymerization reactions, as an antioxidant in food and pharmaceuticals, and as an intermediate in the manufacture of a variety of products. It is also used in the synthesis of a variety of metal complexes, which can be used in catalysis and as fluorescent probes.

properties

IUPAC Name

2-chloro-5-[4-(hydroxymethyl)phenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c14-12-6-5-11(7-13(12)16)10-3-1-9(8-15)2-4-10/h1-7,15-16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBVOAVPUVTPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC(=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685881
Record name 4-Chloro-4'-(hydroxymethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(4-hydroxymethylphenyl)phenol

CAS RN

1261990-19-5
Record name 4-Chloro-4'-(hydroxymethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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